![molecular formula C14H23NO3 B15303239 tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C14H23NO3 It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
The synthesis of tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic areas, including anti-inflammatory and anticancer treatments.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound has a similar spirocyclic structure but lacks the dimethyl groups, which may affect its chemical properties and biological activity.
tert-butyl (4-bromobutyl)carbamate: This compound has a different substitution pattern, which can lead to different reactivity and applications.
tert-butyl N-{5-oxospiro[3.3]heptan-2-yl}carbamate:
The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethyl-2-oxospiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-9-6-14(7-9)8-10(16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,17) |
InChI Key |
UWGQKXOYIDRHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC12CC(C2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


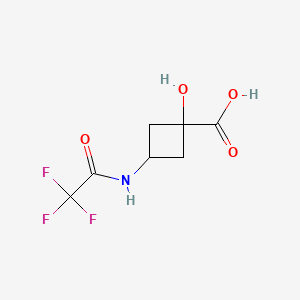
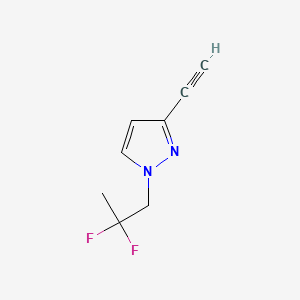

![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
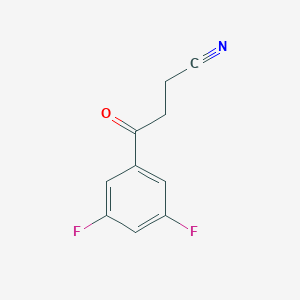
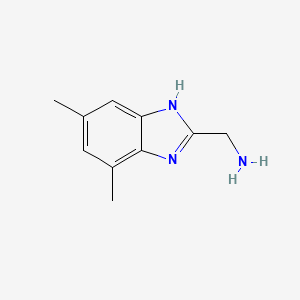
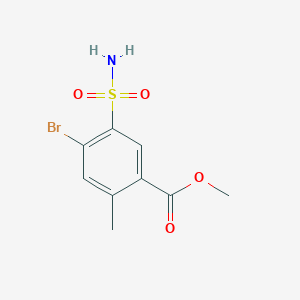
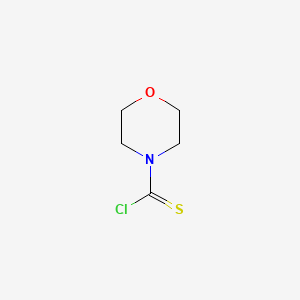
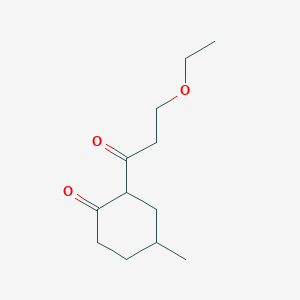
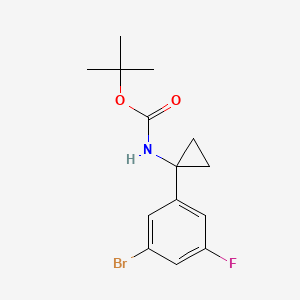
![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)

